molecular formula C10H10O B7806413 4-Phenyl-3-buten-2-one

4-Phenyl-3-buten-2-one

Cat. No.: B7806413
M. Wt: 146.19 g/mol
InChI Key: BWHOZHOGCMHOBV-UHFFFAOYSA-N
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Description

4-Phenyl-3-buten-2-one (CAS 122-57-6), also known as benzylideneacetone, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O and a molecular weight of 146.18 g/mol. It exists as a yellow crystalline solid with a melting point of 39–41°C and a boiling point of 260–262°C . The compound is characterized by a conjugated system of a phenyl group and a carbonyl group, which confers reactivity in nucleophilic additions (e.g., Michael additions) and applications in organic synthesis, particularly as a precursor for flavonoids and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-3-buten-2-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a controlled temperature of 25-31°C to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of styrene with acetic anhydride in the presence of zeolite catalysts. This method offers high catalytic activity and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Hydrogenation

4-Phenyl-3-buten-2-one undergoes catalytic hydrogenation, converting the double bond to a single bond:

Reaction :

C10H10O+H2C10H12O\text{C}_{10}\text{H}_{10}\text{O} + \text{H}_2 \rightarrow \text{C}_{10}\text{H}_{12}\text{O}

Thermochemical Data :

ParameterValue
ΔrH° (kJ/mol)-511.7
Method Hydrogenation of α,β-unsaturated ketone .

This exothermic reaction highlights its stability as a conjugated system .

Enzymatic Oxidation

When incubated with rat liver microsomes and NADPH, this compound undergoes oxidation to form trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO):

Reaction Conditions :

  • Enzyme : Cytochrome P450 (microsomal enzymes).

  • Cofactor : NADPH.

  • Metabolite : 4-OH-PBO .

This transformation demonstrates its biotransformation pathways in biological systems .

Enzymatic Reduction

The compound can be reduced enzymatically from 4-phenyl-3-butyn-2-one using reductase OYE:

Reaction Conditions :

  • Enzyme : Old yellow enzyme (OYE).

  • Cofactor : NADPH.

  • Solvent : Isopropanol.

  • pH : 6.8.

  • Temperature : 30°C for 1 hour .

This method highlights its role as a substrate in biocatalytic processes .

Nucleophilic Substitution with Guanidines

This compound reacts with methyl- and benzylguanidine to form aromatic N2-substituted 2-pyrimidinamines:

Reaction Mechanism :

  • Nucleophilic Attack : Guanidine’s amino group attacks the carbonyl carbon.

  • Cyclization : Aminal formation followed by dehydration yields pyrimidinamines .

Applications :

  • Synthesis of heterocyclic compounds with potential biological activity .

Hydrogenation Data

ParameterValue
ΔrH° (kJ/mol)-511.7

Enzymatic Reactions

Reaction TypeEnzyme/CofactorProduct
OxidationCytochrome P450/NADPH4-OH-PBO
ReductionOYE/NADPHBenzalacetone

Scientific Research Applications

Pharmaceutical Applications

4-Phenyl-3-buten-2-one has garnered attention for its potential therapeutic properties. Research indicates that it exhibits:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, cell viability assays demonstrated significant reductions in viability among treated cells compared to controls, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been tested against a range of pathogens, showing notable antimicrobial activity, particularly against Gram-positive bacteria. Higher concentrations were more effective, indicating its promise as a natural antimicrobial agent .

Flavor and Fragrance Industry

This compound is utilized as a flavoring and aromatic additive in the food and perfumery sectors. Its pleasant aroma makes it suitable for enhancing the sensory qualities of food products and fragrances .

Anticancer Activity Study

  • Objective : To assess the cytotoxic effects on cancer cell lines.
  • Methodology : Various cancer types were treated with different concentrations of this compound; cell viability was measured using MTT assays.
  • Results : Significant apoptosis was observed at higher concentrations, indicating a potential pathway for cancer therapy development.

Antimicrobial Activity Study

  • Objective : To evaluate the antimicrobial efficacy against bacterial strains.
  • Methodology : The compound was tested at varying concentrations against several bacterial strains.
  • Results : Strong inhibition was noted at elevated concentrations, particularly effective against specific Gram-positive bacteria .

Synthetic Routes

Several methods have been developed for synthesizing this compound:

  • Condensation Reactions : Utilizing styrene and acetic anhydride under specific catalytic conditions .
  • Bioreduction : Employing whole-cell biocatalysts to reduce the compound into chiral alcohols, which are valuable in drug synthesis .

Mechanism of Action

The mechanism of action of 4-Phenyl-3-buten-2-one involves its interaction with enzymes and other biological molecules. For instance, it acts as a substrate for glutathione transferase, facilitating the transfer of glutathione to various substrates . The compound’s conjugated system allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Key Properties :

  • Aromatic Reactivity : The α,β-unsaturated carbonyl structure enables participation in cycloadditions and polymerizations.
  • Biological Activities : Exhibits antioxidant, antimicrobial, and anti-inflammatory properties .
  • Industrial Uses : Employed as a fragrance component, electroplating additive, and in boar taint studies due to its sensory characteristics .

Comparison with Structurally Similar Compounds

4-Methoxy-3-buten-2-one

  • Structure : Methoxy substitution at the 4-position instead of a phenyl group.
  • Properties :
    • Molecular Formula: C₅H₈O₂
    • Applications: Used in organic synthesis and catalysis. Lacks aromaticity, reducing its stability compared to 4-phenyl-3-buten-2-one .
  • Reactivity : The electron-donating methoxy group alters electronic density, reducing electrophilicity at the carbonyl carbon compared to the phenyl-substituted analog .

4-Amino-4-phenyl-3-buten-2-one

  • Structure: Amino group (-NH₂) at the 4-position.
  • Properties: Molecular Formula: C₁₀H₁₁NO Reactivity: The amino group introduces basicity, enabling participation in Schiff base formation and coordination chemistry. This contrasts with the neutral phenyl group in this compound .

(E)-3-Decen-2-one

  • Structure : Linear aliphatic chain instead of a phenyl group.
  • Properties :
    • Molecular Formula: C₁₀H₁₈O
    • Applications: Used in flavoring and fragrance industries.
  • Biological Activity : Shows weaker inhibition of bacterial quorum sensing (IC₅₀ = 3.29 µM) compared to this compound (IC₅₀ = 0.81 µM), highlighting the importance of aromaticity in bioactivity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound C₁₀H₁₀O 146.18 39–41 260–262
4-Methoxy-3-buten-2-one C₅H₈O₂ 116.12 Not reported Not reported
4-Amino-4-phenyl-3-buten-2-one C₁₀H₁₁NO 161.20 Not reported Not reported
(E)-3-Decen-2-one C₁₀H₁₈O 154.25 Not reported 230–235

Research Findings and Mechanistic Insights

Metabolic Syndrome (MS) Association

This compound is elevated in children with MS and correlates with gut microbiota genera Bacteroides and Parabacteroides. This suggests a role in lipid metabolism and inflammation, though mechanisms remain unclear .

Boar Taint Contribution

The compound contributes to off-flavors in pig fat, with sensory analysis confirming its role in taint. This contrasts with skatole and androstenone, which are more widely studied in this context .

Plant Stress Response

Under drought stress, this compound levels in plants initially rise but decline with prolonged stress, indicating dynamic roles in stress adaptation .

Biological Activity

4-Phenyl-3-buten-2-one (PBO) is an α,β-unsaturated ketone known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article aims to summarize the biological activity of PBO, supported by case studies and relevant research findings.

  • Chemical Formula : C10H10O
  • Molecular Weight : 150.19 g/mol
  • Solubility : Freely soluble in alcohol, benzene, chloroform; very slightly soluble in water and petroleum ether .

Antioxidant Activity

PBO exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thus preventing oxidative stress in biological systems. A study indicated that derivatives of PBO possess enhanced antioxidant activity, contributing to their potential use in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

Research has demonstrated that PBO and its derivatives can inhibit inflammatory pathways. These compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This makes PBO a candidate for developing anti-inflammatory drugs .

Antiviral Activity

PBO has shown promising antiviral effects against several viruses. In vitro studies revealed that it inhibits viral replication by interfering with the viral life cycle at various stages. For instance, it has been effective against influenza virus and other RNA viruses, suggesting its potential as a broad-spectrum antiviral agent .

Anticancer Properties

PBO has been investigated for its anticancer effects, particularly against various cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. Studies have shown that PBO can inhibit tumor growth in xenograft models, highlighting its potential as an anticancer therapeutic agent .

Study 1: Antioxidant and Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of PBO and evaluated their antioxidant and anticancer activities. The results indicated that certain derivatives exhibited enhanced potency compared to PBO itself, suggesting structural modifications could lead to more effective therapeutic agents .

Study 2: Anti-inflammatory Mechanisms

A detailed examination of PBO's anti-inflammatory mechanisms was conducted using animal models. The results demonstrated that administration of PBO significantly reduced edema and inflammatory markers in treated animals compared to controls. This study provides evidence supporting the use of PBO as an anti-inflammatory agent in clinical settings .

Summary of Findings

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX enzymes
AntiviralInhibits replication of RNA viruses
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenyl-3-buten-2-one, and how do reaction conditions influence yield and byproduct formation?

  • Methodological Answer : A common method involves the orthoplatinated triarylphosphite-catalyzed addition of arylboronic acids to aldehydes under microwave irradiation. For example, using toluene as a solvent with K₃PO₄ (3.0 equiv) at 100–160°C for 45 minutes yields this compound as a minor byproduct (4–10% depending on conditions) . Optimization requires monitoring by GC-MS or ¹H NMR to quantify side products like 1-Phenyl-1-penten-3-one. Adjusting temperature and catalyst loading can reduce byproduct formation.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Validate the presence of α,β-unsaturated ketone groups (C=O stretch ~1680 cm⁻¹ and conjugated C=C stretch ~1600 cm⁻¹) .
  • GC-MS : Assess purity (≥98–99%) by comparing retention times and mass fragmentation patterns to standards .
  • Melting Point Analysis : Confirm identity (37–42°C) and detect impurities via deviations from the expected range . Structural numbering systems for comparison are detailed in Figure 3 of spectroscopic studies .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Methodological Answer :

  • Thermal Stability : Boiling point 260–262°C, flash point 123°C. Avoid high-temperature storage to prevent decomposition .
  • Solubility : Sparingly soluble in water; prefers polar aprotic solvents (e.g., ethanol, chloroform). Pre-dissolve in ethanol for aqueous reactions .
  • Light Sensitivity : Store in amber glassware under inert gas to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in hydrogenation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the α,β-unsaturated ketone system to predict regioselectivity in catalytic hydrogenation. For instance, Pd@HCh-F catalysts show high efficiency (99% conversion) due to interactions between the ketone’s π-system and palladium nanoparticles . Experimental validation via in-situ FTIR or NMR can track intermediate formation.

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

  • Methodological Answer : Discrepancies in enthalpy values (ΔrH°) may arise from differing experimental setups. Calorimetry under standardized conditions (e.g., NIST-recommended protocols) can reconcile data . Cross-validate using gas-phase measurements and computational thermochemistry (e.g., Gaussian software with CBS-QB3 theory). Reference NIST Chemistry WebBook for baseline values .

Q. How does stereoisomerism affect the photochemical behavior of this compound?

  • Methodological Answer : The (E)-isomer (trans-configuration) exhibits distinct UV-Vis absorption maxima compared to the (Z)-isomer due to conjugation differences. Use low-temperature absorption spectroscopy (e.g., in a cryogenic cell at 77 K) to isolate and characterize isomers . Time-resolved fluorescence can further elucidate excited-state dynamics.

Properties

IUPAC Name

4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOZHOGCMHOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025662
Record name Methyl styryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-57-6
Record name 4-Phenyl-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl styryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

It should be noted that an initial reaction of 2-methylaminoethanol (1.5 mL) with 4-hydroxybenzylideneacetone (0.68 g) in NaHSO3 (0.78 g) and H2O (1.5 mL) in a sealed vial at 140° C. for 16 hrs did not provide the necessary benzylidene acetone derivative (Scheme 1, compound (b)). Therefore, N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (Scheme 1, compound (a)) was purchased and used to complete the first step of synthesis instead. When the benzylidene acetone derivative was spotted on a TLC plate the compound glowed fluorescently. The benzylidene acetone derivative reaction mixture was spotted onto preparative TLC plate for purification. Three distinct bands can be observed: a red band at the bottom of the plate, yellow band at the middle, and a faint band at the top were observed. Using mass spectra the inventors determined that the middle yellow band contained the actual benzylidene acetone derivative.
Quantity
1.5 mL
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reactant
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0.68 g
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0.78 g
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1.5 mL
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Synthesis routes and methods II

Procedure details

In an ambient pressure oxygen atmosphere, 29.2 mg of 4-phenyl-but-3-ene-2-ol and 33.9 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 25.2 mg (87% yield) of benzalacetone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
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4-phenyl-but-3-ene-2-ol
Quantity
29.2 mg
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33.9 mg
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catalyst
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Quantity
2 mL
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Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

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CC(O)C=Cc1ccccc1
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Synthesis routes and methods IV

Procedure details

Next, the reaction product was analyzed by NMR using proton (nuclear magnetic resonance apparatus, hereinafter to be called 1H-NMR). FIG. 5 is a view illustrating the reaction products from hydrogenation reaction of benzalacetone of Example 1. As is obvious from the figure, 4-phenyl-2-butanone and 4-phenyl-2-butanol were obtained by hydrogenation of benzalacetone within five minutes as reaction time at the yield of 97% and 3%, respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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